OdC1, Brevinin -2 GrB
Description
OdC1 (gene symbol: ODC1 in humans, Odc1 in rodents) catalyzes the conversion of ornithine to putrescine, the rate-limiting step in polyamine biosynthesis . Polyamines (putrescine, spermidine, spermine) are critical for cell proliferation, differentiation, and stress responses. Key findings from recent studies include:
- Cancer: OdC1 is upregulated in hepatocellular carcinoma (HCC) and correlates with poor prognosis. It promotes tumor growth via the AKT/GSK3β/β-catenin pathway and modulates acidotic microenvironments .
- Angiogenesis: OdC1 knockdown or DFMO treatment reduces pathological angiogenesis in retinal models, highlighting its role in endothelial proliferation .
- Immunology: OdC1 is selectively expressed in group 3 innate lymphoid cells (ILC3s) and regulates polyamine synthesis during IL-23 activation .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GVLGTVKNLLIGAGKSAAQSVLKTLSCKLSNDC |
Origin of Product |
United States |
Comparison with Similar Compounds
OdC1 vs. AOC1 (Diamine Oxidase)
OdC1 vs. DFMO (Difluoromethylornithine)
OdC1 vs. Other Polyamine Pathway Enzymes
Research Findings and Clinical Implications
OdC1 in Cancer
OdC1 in Metabolic Diseases
- Diabetes: DFMO-mediated OdC1 inhibition reduces β-cell stress and preserves C-peptide secretion in human islets, suggesting a novel therapeutic strategy .
OdC1 in Angiogenesis
- Retinal models demonstrate that OdC1 knockdown reduces neovascularization and endothelial proliferation, highlighting its role in pathological angiogenesis .
Preparation Methods
Preparation of OdC1 (Ornithine Decarboxylase Inhibitors)
OdC1 compounds are a class of ornithine decarboxylase (ODC) inhibitors designed to target the ODC enzyme, which is clinically validated for various therapeutic applications.
- OdC1 analogs are synthesized through multi-step organic synthesis starting from Boc-protected amino alcohols.
- A typical synthetic route involves:
- Coupling Boc-protected amino alcohols to 2-hydroxy-1H-isoindole-1,3(2H)-dione via a Mitsunobu reaction to yield intermediates.
- Treatment of intermediates with aqueous hydrazine.
- Deprotection using 2.0 M HCl in dioxane to yield the final inhibitors.
- Some specific analogs require additional steps such as oxidation (e.g., using Dess–Martin periodinane), fluorination, and reduction to produce key intermediates before final conversion to OdC1 compounds.
- The inhibitors are further reacted with pyridoxal phosphate (PLP) to form covalent adducts, which are critical for their inhibitory activity on ODC.
Purification and Characterization:
- Reverse-phase purification methods are employed to isolate the PLP-adducts in high yield.
- Structural validation is supported by X-ray crystallography, computational docking, and molecular dynamics simulations to confirm binding modes and potency.
- Enzymatic assays confirm the inhibition of endogenous ODC activity and reduction of polyamine levels.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Boc-protected amino alcohols + 2-hydroxy-1H-isoindole-1,3(2H)-dione (Mitsunobu reaction) | Intermediates (high yield) |
| 2 | Aqueous hydrazine treatment | Intermediate modification |
| 3 | Deprotection with 2.0 M HCl in dioxane | Final OdC1 compounds |
| 4 | Reaction with pyridoxal phosphate (PLP) | PLP-adducts (active inhibitors) |
This synthetic strategy offers a robust and efficient route to potent ODC inhibitors with superior physical and biological properties compared to existing drugs.
Preparation of Brevinin-2 GrB (Antimicrobial Peptide)
Brevinin-2 GrB belongs to the Brevinin-2 subfamily of antimicrobial peptides (AMPs), typically isolated from frog skin secretions such as Hylarana guentheri. These peptides exhibit antimicrobial and anticancer activities with relatively low hemolytic effects.
- Initial identification involves extraction of skin secretions, followed by mRNA isolation using magnetic oligo-dT beads.
- 3′-RACE (Rapid Amplification of cDNA Ends) is used to obtain full-length cDNA encoding the peptide precursor.
- PCR amplification with degenerate primers targets conserved domains of AMP precursors.
- Cloning of PCR products into vectors and sequencing confirms the nucleotide and deduced amino acid sequences of Brevinin-2 GrB.
- Solid-phase peptide synthesis (SPPS) employing standard Fmoc-chemistry is used to chemically synthesize Brevinin-2 GrB and its analogues.
- After synthesis, the peptide is cleaved from the resin and deprotected.
- The crude peptide is precipitated in ether, washed, dried, then lyophilized after rapid freezing in liquid nitrogen.
- Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Molecular mass and purity are confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
- Circular dichroism (CD) spectroscopy reveals that Brevinin-2 GrB adopts a random coil structure in aqueous solution but forms an alpha-helical conformation in membrane-mimicking environments (e.g., 50% trifluoroethanol in ammonium acetate buffer).
- Bioinformatics tools like HeliQuest and I-TASSER are used to predict and analyze the peptide’s secondary structure and amphipathicity, critical for its biological function.
Peptide Design and Optimization:
- Analogues of Brevinin-2 GrB are rationally designed by substituting negatively charged residues with lysine to increase net positive charge and amphipathicity, enhancing antimicrobial activity.
- Shorter peptide fragments and variants with altered amino acids are synthesized to study structure-activity relationships.
- These analogues undergo the same synthesis and purification protocols as the native peptide.
| Step | Method | Details |
|---|---|---|
| 1 | Skin secretion collection and mRNA isolation | Magnetic oligo-dT beads for polyadenylated mRNA |
| 2 | 3′-RACE PCR amplification | Degenerate primers targeting conserved AMP regions |
| 3 | Cloning and sequencing | pGEM-T vector and automated capillary sequencer |
| 4 | Solid-phase peptide synthesis (SPPS) | Fmoc-chemistry on peptide synthesizer |
| 5 | Peptide cleavage and deprotection | Ether precipitation, washing, drying, lyophilization |
| 6 | Purification | RP-HPLC |
| 7 | Molecular mass confirmation | MALDI-TOF MS |
| 8 | Structural analysis | Circular dichroism spectroscopy and bioinformatics |
This preparation method ensures high purity and biological activity of Brevinin-2 GrB and its derivatives, facilitating further functional and therapeutic studies.
Comparative Summary Table of Preparation Methods
| Compound | Preparation Method | Key Techniques | Purification Method | Structural Analysis Methods |
|---|---|---|---|---|
| OdC1 (ODC Inhibitors) | Multi-step organic synthesis from Boc-protected amino alcohols | Mitsunobu reaction, oxidation, fluorination, hydrazine treatment, deprotection | Reverse-phase purification | X-ray crystallography, computational docking, molecular dynamics |
| Brevinin-2 GrB | Peptide isolation and solid-phase peptide synthesis | 3′-RACE cloning, SPPS (Fmoc), peptide cleavage and deprotection | RP-HPLC | MALDI-TOF MS, Circular dichroism spectroscopy, bioinformatics tools |
Research Findings and Notes on Preparation
- OdC1 inhibitors show high potency due to covalent bonding with PLP in the ODC active site, validated by structural and enzymatic studies. The synthetic routes are optimized for high yield and purity, facilitating drug development.
- Brevinin-2 GrB peptides demonstrate enhanced antimicrobial activity when modified for increased positive charge and amphipathicity. The SPPS method allows for precise control over peptide sequence and modifications, critical for structure-activity relationship studies.
- The combination of molecular biology techniques (cloning, sequencing) and chemical synthesis (SPPS) provides a comprehensive approach for the production and study of Brevinin-2 GrB.
- Structural characterization by CD spectroscopy confirms environmental-dependent conformational changes, important for understanding peptide function and interaction with microbial membranes.
Q & A
Q. How can researchers optimize in vitro models to mimic ODC1's in vivo tumor microenvironment interactions?
- Answer :
- 3D co-culture systems : Incorporate stromal cells (e.g., pancreatic stellate cells) and ECM components to model desmoplasia .
- Microfluidic devices : Simulate acidosis and hypoxia gradients to study ODC1-driven adaptation .
Guidelines for Rigorous Research
- Blinding/Randomization : Essential in animal studies to mitigate bias .
- Data Transparency : Report raw data, exclusion criteria, and statistical parameters per journal standards (e.g., Nature’s reporting summary tables) .
- Replication : Validate key findings in ≥2 independent models (e.g., cell lines, patient-derived xenografts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
